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Compound of Interest

Compound Name: 5-Phenyl-1-pentene

Cat. No.: B085501 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 5-
phenyl-1-pentene, a valuable building block in organic synthesis and drug discovery. The

following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) data, along with the experimental protocols for their acquisition. This

information is crucial for the unambiguous identification and characterization of this compound

in a laboratory setting.

Spectroscopic Data Summary
The spectroscopic data for 5-phenyl-1-pentene are summarized in the tables below, providing

a clear and concise reference for researchers.

¹H NMR (Proton NMR) Data
Table 1: ¹H NMR Chemical Shift and Multiplicity for 5-Phenyl-1-pentene
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

7.30 - 7.15 m 5H Ar-H

5.85 m 1H =CH-

5.00 m 2H H₂C=

2.65 t 2H Ar-CH₂-

2.15 q 2H =CH-CH₂-

1.75 p 2H Ar-CH₂-CH₂-

Solvent: CDCl₃, Reference: TMS (0 ppm)

¹³C NMR (Carbon-13 NMR) Data
Table 2: ¹³C NMR Chemical Shift for 5-Phenyl-1-pentene

Chemical Shift (δ) ppm Assignment

142.3 Ar-C (quaternary)

138.7 =CH-

128.4 Ar-CH

128.3 Ar-CH

125.7 Ar-CH

114.8 CH₂=

35.8 Ar-CH₂-

33.3 =CH-CH₂-

31.1 Ar-CH₂-CH₂-

Solvent: CDCl₃, Reference: CDCl₃ (77.16 ppm)
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IR (Infrared) Spectroscopy Data
Table 3: Significant IR Absorption Bands for 5-Phenyl-1-pentene

Wavenumber (cm⁻¹) Intensity Assignment

3075 Medium =C-H stretch (alkene)

3025 Medium =C-H stretch (aromatic)

2930, 2855 Strong C-H stretch (aliphatic)

1640 Medium C=C stretch (alkene)

1605, 1495, 1450 Medium-Weak C=C stretch (aromatic ring)

990, 910 Strong
=C-H bend (alkene, out-of-

plane)

745, 700 Strong
Ar-H bend (monosubstituted

benzene)

Sample Preparation: Neat liquid

Mass Spectrometry (MS) Data
Table 4: Key Mass Spectrometry Fragments for 5-Phenyl-1-pentene

m/z Relative Intensity (%) Proposed Fragment

146 30 [M]⁺ (Molecular Ion)

104 100
[C₈H₈]⁺ (Styrene radical

cation)

91 80 [C₇H₇]⁺ (Tropylium ion)

77 20 [C₆H₅]⁺ (Phenyl cation)

41 45 [C₃H₅]⁺ (Allyl cation)

Ionization Method: Electron Ionization (EI) at 70 eV
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Experimental Protocols
The following sections provide detailed methodologies for the acquisition of the spectroscopic

data presented above.

NMR Spectroscopy
¹H and ¹³C NMR spectra were acquired on a standard NMR spectrometer.

Sample Preparation: A small amount of 5-phenyl-1-pentene (approximately 10-20 mg for ¹H

NMR, 50-100 mg for ¹³C NMR) was dissolved in approximately 0.7 mL of deuterated

chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

The solution was then transferred to a 5 mm NMR tube.

Instrumentation: A 400 MHz (or higher field) NMR spectrometer was used.

¹H NMR Parameters:

Number of scans: 16

Relaxation delay: 1.0 s

Pulse width: 30°

Spectral width: -2 to 12 ppm

¹³C NMR Parameters:

Number of scans: 1024

Relaxation delay: 2.0 s

Pulse program: Proton-decoupled

Spectral width: 0 to 220 ppm

Data Processing: The resulting Free Induction Decay (FID) was Fourier transformed, and the

spectra were phase and baseline corrected. Chemical shifts were referenced to the TMS

signal (0.00 ppm for ¹H) or the solvent peak (77.16 ppm for CDCl₃ in ¹³C).
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Infrared (IR) Spectroscopy
The IR spectrum was obtained using a Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation: A drop of neat 5-phenyl-1-pentene was placed between two polished

potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin liquid film.

Instrumentation: An FTIR spectrometer equipped with a deuterated triglycine sulfate (DTGS)

detector was used.

Parameters:

Spectral range: 4000 - 400 cm⁻¹

Resolution: 4 cm⁻¹

Number of scans: 16

Data Processing: A background spectrum of the clean salt plates was recorded and

automatically subtracted from the sample spectrum to yield the final transmittance or

absorbance spectrum.

Mass Spectrometry
The mass spectrum was acquired using a Gas Chromatography-Mass Spectrometry (GC-MS)

system.

Sample Preparation: A dilute solution of 5-phenyl-1-pentene in a volatile organic solvent

(e.g., dichloromethane or ethyl acetate) was prepared.

Instrumentation: A GC-MS system comprising a gas chromatograph coupled to a mass

spectrometer with an electron ionization (EI) source was used.

Gas Chromatography (GC) Conditions:

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film

thickness).
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Carrier gas: Helium at a constant flow rate.

Injector temperature: 250 °C.

Oven temperature program: Initial temperature of 50 °C, ramped to 250 °C at a rate of 10

°C/min.

Mass Spectrometry (MS) Conditions:

Ionization mode: Electron Ionization (EI) at 70 eV.

Mass range: m/z 40-400.

Ion source temperature: 230 °C.

Data Analysis: The mass spectrum corresponding to the chromatographic peak of 5-phenyl-
1-pentene was extracted and analyzed for its fragmentation pattern. The NIST Mass

Spectral Library can be used for spectral matching and confirmation.[1]

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the structural confirmation of 5-
phenyl-1-pentene using the combined spectroscopic data.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b085501?utm_src=pdf-body
https://www.benchchem.com/product/b085501?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/5-Phenyl-1-pentene
https://www.benchchem.com/product/b085501?utm_src=pdf-body
https://www.benchchem.com/product/b085501?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b085501?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Workflow for Structural Confirmation of 5-Phenyl-1-pentene
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Spectroscopic data workflow for 5-phenyl-1-pentene.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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1. (Pent-4-en-1-yl)benzene | C11H14 | CID 517892 - PubChem [pubchem.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Spectroscopic Data for 5-Phenyl-1-pentene: An In-
depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b085501#spectroscopic-data-for-5-phenyl-1-pentene-
nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/5-Phenyl-1-pentene
https://www.benchchem.com/product/b085501#spectroscopic-data-for-5-phenyl-1-pentene-nmr-ir-mass-spec
https://www.benchchem.com/product/b085501#spectroscopic-data-for-5-phenyl-1-pentene-nmr-ir-mass-spec
https://www.benchchem.com/product/b085501#spectroscopic-data-for-5-phenyl-1-pentene-nmr-ir-mass-spec
https://www.benchchem.com/product/b085501#spectroscopic-data-for-5-phenyl-1-pentene-nmr-ir-mass-spec
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b085501?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b085501?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

